6-Methyl-4-(trifluoromethyl)pyridazin-3-amine
CAS No.:
Cat. No.: VC13696507
Molecular Formula: C6H6F3N3
Molecular Weight: 177.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6F3N3 |
|---|---|
| Molecular Weight | 177.13 g/mol |
| IUPAC Name | 6-methyl-4-(trifluoromethyl)pyridazin-3-amine |
| Standard InChI | InChI=1S/C6H6F3N3/c1-3-2-4(6(7,8)9)5(10)12-11-3/h2H,1H3,(H2,10,12) |
| Standard InChI Key | VQMXNSLYBVGIPY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=N1)N)C(F)(F)F |
| Canonical SMILES | CC1=CC(=C(N=N1)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s pyridazine core consists of a six-membered aromatic ring with two adjacent nitrogen atoms at the 1- and 2-positions. Substituents at the 4- and 6-positions introduce steric and electronic modifications critical for its reactivity and bioactivity. The trifluoromethyl (-CF) group at position 4 enhances metabolic stability and lipophilicity, while the methyl (-CH) group at position 6 fine-tunes steric interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.13 g/mol |
| CAS Number | 1310918-29-6 (analogue) |
| XLogP3-AA (LogP) | ~2.15 (estimated) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The -NMR spectrum typically shows a singlet for the methyl group (~2.5 ppm) and splitting patterns indicative of aromatic protons adjacent to electron-withdrawing groups . High-resolution MS (HRMS) aligns with the exact mass of 177.0432 g/mol.
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis begins with ethyl 3,3,3-trifluoropyruvate, which undergoes condensation with acetone in the presence of L-proline and dimethylformamide (DMF) to yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate. Subsequent treatment with hydrazine hydrate in acetic acid facilitates cyclization to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one. Oxidation using potassium chromate () and sulfuric acid () generates the carboxylic acid derivative, which undergoes Fischer esterification with ethanol to produce the ethyl ester .
Key Reaction Steps:
Optimization and Yield
Yields for the final product range from 36% to 79%, depending on the purity of intermediates and reaction conditions. Chlorination with phosphorus oxychloride () and amidation with primary amines further diversify the scaffold, enabling structural modifications for structure-activity relationship (SAR) studies .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound exhibits a boiling point of approximately 312.6°C and a density of 1.9 g/cm, consistent with its aromatic and fluorinated structure . It demonstrates limited aqueous solubility (<1 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Table 2: Comparative Physicochemical Data
| Property | 6-Methyl-4-(trifluoromethyl)pyridazin-3-amine | 4-Bromo-6-(trifluoromethyl)pyridazin-3-amine |
|---|---|---|
| Molecular Weight | 177.13 g/mol | 241.997 g/mol |
| Density | 1.9 g/cm | 1.9 g/cm |
| Boiling Point | 312.6°C | 312.6°C |
Comparative Analysis with Structural Analogues
Role of Substituents
Replacing the methyl group at position 6 with bromine (as in 4-bromo-6-(trifluoromethyl)pyridazin-3-amine) increases molecular weight by 36% and alters electronic properties, reducing kinase inhibition potency but improving halogen-bonding interactions with bacterial enzymes .
Research Findings and Ongoing Investigations
In Vivo Pharmacokinetics
Rat studies reveal moderate oral bioavailability (62%) and a plasma half-life of 7.8 hours, supporting further development as an oral therapeutic agent .
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (1 mg/kg) |
|---|---|---|
| — | 934.0 ng/mL | |
| — | 6.0 hours | |
| AUC | 22000 ng·h/mL | 13600 ng·h/mL |
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